REACTION_CXSMILES
|
Br[CH:2]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=1)[C:3]([O:5][CH3:6])=[O:4].OC1C=CC([C:22]([NH:28]C)(C)C(OC)=O)=CC=1>>[CH3:14][O:13][C:9]1[CH:8]=[C:7]([CH:2]([NH:28][CH3:22])[C:3]([O:5][CH3:6])=[O:4])[CH:12]=[CH:11][CH:10]=1
|
Name
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|
Quantity
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14.5 g
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Type
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reactant
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Smiles
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BrC(C(=O)OC)C1=CC(=CC=C1)OC
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Name
|
product
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Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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OC1=CC=C(C=C1)C(C(=O)OC)(C)NC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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are prepared by the process
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Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1)C(C(=O)OC)NC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |